4-Fluoro-2-methoxynicotinaldehyde

Description

Significance of Pyridine (B92270) and Fluorine Moieties in Advanced Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. Its presence in a molecule can enhance water solubility and the ability to form hydrogen bonds, which are crucial for biological activity.

The introduction of fluorine into organic molecules is a widely employed strategy in drug design. The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netsioc-journal.cn The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.gov

Overview of Aldehyde Functionalities in Complex Molecule Synthesis

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R group, is a cornerstone of organic synthesis. wikipedia.orgchemistrytalk.org Its electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, making it a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

Aldehydes participate in a wide array of chemical transformations, including:

Nucleophilic addition reactions: Aldehydes readily react with nucleophiles like Grignard reagents and organolithium compounds to form secondary alcohols. numberanalytics.com

Wittig reaction: The reaction of an aldehyde with a phosphorus ylide is a powerful method for the synthesis of alkenes.

Reductive amination: Aldehydes can be converted to amines through a two-step process involving the formation of an imine intermediate followed by reduction.

Oxidation: Aldehydes can be easily oxidized to carboxylic acids using a variety of oxidizing agents. britannica.com

These reactions, among others, underscore the importance of the aldehyde functionality as a key building block in the construction of complex molecular architectures. numberanalytics.combritannica.com

Structural Context of 4-Fluoro-2-methoxynicotinaldehyde within Nicotinic Systems

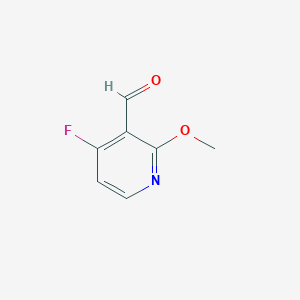

This compound is a substituted nicotinaldehyde with the chemical formula C₇H₆FNO₂. It features a pyridine ring with three substituents: a fluorine atom at the 4-position, a methoxy (B1213986) group at the 2-position, and an aldehyde group at the 3-position.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 55-59 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol (B129727), chloroform, and other organic solvents |

The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from commercially available fluorinated and methoxylated pyridine precursors. The aldehyde functionality is typically introduced in the final steps of the synthesis to avoid unwanted side reactions.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSQACQTHYSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Methoxynicotinaldehyde

Retrosynthetic Analysis of 4-Fluoro-2-methoxynicotinaldehyde

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comleah4sci.com The key to a successful retrosynthesis is to identify disconnections that correspond to reliable and well-established chemical reactions. youtube.comyoutube.com

For this compound, the primary disconnections involve the formyl group and the methoxy (B1213986) group. The formyl group can be introduced through a formylation reaction on a suitable pyridine (B92270) precursor. This leads to a key intermediate, a 4-fluoro-2-methoxypyridine (B1296431) derivative.

A further disconnection of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction points to a dihalogenated pyridine, such as 4-fluoro-2-chloropyridine, as a potential starting material. Alternatively, the pyridine ring itself can be constructed from acyclic precursors, although this is often a more complex route for highly substituted pyridines.

Approaches from Halogenated Pyridine Precursors

The use of halogenated pyridines as starting materials offers a versatile platform for the synthesis of this compound. The halogens serve as reactive handles for introducing the required functional groups.

Nucleophilic Aromatic Substitution Strategies (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. youtube.comlibretexts.org In this approach, a nucleophile replaces a leaving group on the aromatic ring. For the synthesis of this compound, a plausible route involves the reaction of a dihalogenated pyridine with a methoxide (B1231860) source.

The reaction is typically carried out in the presence of a base and a suitable solvent. The fluorine atom on the pyridine ring is a good leaving group for SNAr reactions, especially when activated by electron-withdrawing groups. acgpubs.orgnih.gov

A potential synthetic sequence could start from 2,4-difluoropyridine. Selective methoxylation at the 2-position could be achieved, followed by the introduction of the formyl group at the 3-position.

A study on the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) demonstrated a similar SNAr reaction where 2,4-difluoro-1-nitrobenzene was reacted with methanol (B129727) in the presence of potassium tert-butoxide to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com This suggests that a similar strategy could be applied to a pyridine system.

Halogen-Metal Exchange and Formylation Reactions

Halogen-metal exchange is a powerful method for converting organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.orgimperial.ac.uk This strategy is particularly useful for introducing functional groups at specific positions on an aromatic ring.

In the context of synthesizing this compound, a 3-bromo-4-fluoro-2-methoxypyridine (B3027237) intermediate could undergo a halogen-metal exchange at the 3-position using an organolithium reagent like n-butyllithium. nih.govharvard.edu The resulting lithiated species can then be formylated using a formylating agent such as N,N-dimethylformamide (DMF).

The choice of the halogen at the 3-position is crucial, with bromine and iodine being more reactive towards exchange than chlorine. wikipedia.org The reaction is typically performed at low temperatures to avoid side reactions.

Suzuki-Miyaura Cross-Coupling Precursors and Analogous Routes

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.org While not a direct method for introducing a formyl group, it can be used to synthesize a precursor that can be later converted to the aldehyde.

For instance, a 3-bromo-4-fluoro-2-methoxypyridine could be coupled with a suitable boronic acid or ester to introduce a group at the 3-position that can be subsequently oxidized to a formyl group. An example would be the coupling with a vinylboronic ester, followed by ozonolysis to yield the aldehyde.

Strategies Involving Directed Ortho Metalation (DoM)

Directed ortho metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgbaranlab.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. harvard.edustrath.ac.uk

In the case of this compound, the methoxy group at the 2-position can act as a DMG, directing the metalation to the 3-position. A starting material like 4-fluoro-2-methoxypyridine could be treated with a strong base like lithium diisopropylamide (LDA) or a lithium amide base, followed by quenching with a formylating agent like DMF.

The fluorine atom at the 4-position can also influence the regioselectivity of the metalation.

Formylation Reactions on Substituted Pyridines

The final step in many of the proposed synthetic routes is the introduction of the formyl group at the 3-position of the pyridine ring. Several methods can be employed for this transformation.

As mentioned, the reaction of an organometallic intermediate (generated via halogen-metal exchange or DoM) with an electrophilic formylating agent like N,N-dimethylformamide (DMF) is a common and effective method.

Alternatively, the Vilsmeier-Haack reaction could be considered, although it is typically more effective on electron-rich aromatic systems. This reaction uses a mixture of phosphorus oxychloride and DMF to generate the Vilsmeier reagent, which then acts as the formylating agent.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving safety and efficiency. rsc.org These principles guide chemists in designing more sustainable processes. For the synthesis of functionalized pyridines, several green chemistry aspects are particularly relevant.

Key Green Chemistry Considerations:

Use of Greener Solvents: Traditional syntheses often employ hazardous solvents. Research into the synthesis of related heterocyclic compounds has demonstrated the viability of using greener solvents like acetonitrile (B52724), which can offer a better balance between reaction efficiency and environmental impact compared to chlorinated solvents or benzene (B151609). nih.gov In some cases, reactions can be performed in water or even under solvent-free conditions. researchgate.net

Metal-Free Catalysis: Many cross-coupling and functionalization reactions rely on heavy metal catalysts, which can be toxic and difficult to remove from the final product. The development of metal-free synthetic routes, for instance, using air as the oxidant or employing organocatalysis, represents a significant advancement in green chemistry for pyridine synthesis. researchgate.netnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cyclizations and additions are inherently more atom-economical than multi-step pathways that involve protecting groups or generate significant waste. researchgate.net

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures or the use of highly efficient catalysts, reduces energy consumption. nih.gov Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to higher yields and reduced energy use.

Applying these principles to a hypothetical synthesis of this compound would involve selecting starting materials and reagents that react efficiently under mild, metal-free conditions, preferably in a recyclable or benign solvent, to construct the substituted pyridine ring in as few steps as possible.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in any chemical synthesis to ensure the highest possible yield and purity of the target compound while minimizing costs and side reactions. For a multi-substituted compound like this compound, each synthetic step would require careful optimization of several parameters.

Parameters for Optimization:

Solvent: The choice of solvent can dramatically affect reaction rates and yields. In the synthesis of related fluorinated and methoxy-substituted aromatic compounds, solvents like tetrahydrofuran (B95107) (THF) have been found to be superior to others such as methanol, dichloromethane, or toluene (B28343) in specific reactions. researchgate.net

Temperature: Temperature control is crucial. For instance, in some reactions, lowering the temperature can limit the decomposition of starting materials, leading to a significant improvement in yield. researchgate.net

Catalyst and Reagents: The type and amount of catalyst or base can be the difference between a low-yield reaction and an efficient transformation. Studies on pyridine synthesis show that screening various organic and inorganic bases is necessary to find the optimal conditions. researchgate.net

Reaction Time: Optimizing the reaction time prevents the formation of undesired byproducts that can occur with prolonged heating and ensures the reaction goes to completion. nih.gov Modern analytical techniques like HPLC are used to monitor the reaction progress to determine the optimal endpoint.

The process of optimization is often systematic, involving the variation of one parameter at a time to observe its effect on the outcome. The following interactive table illustrates a hypothetical optimization study for a key step in the synthesis of a substituted pyridine, demonstrating how changing conditions can affect the product yield.

Table 1: Illustrative Optimization of a Hypothetical Pyridine Synthesis Step

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 25 | Triethylamine (1.5) | 12 | 45 |

| 2 | Toluene | 80 | Triethylamine (1.5) | 8 | 55 |

| 3 | THF | 60 | DBU (1.2) | 6 | 78 |

| 4 | THF | 25 | DBU (1.2) | 12 | 65 |

| 5 | THF | 60 | DBU (1.5) | 4 | 85 |

| 6 | THF | 60 | DBU (1.5) | 8 | 82 (decomposition observed) |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

Through such systematic optimization, chemists can develop robust and efficient synthetic routes suitable for producing complex molecules like this compound.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Methoxynicotinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. libretexts.orglibretexts.orgmasterorganicchemistry.com This fundamental reactivity allows for the construction of more complex molecular architectures.

Nucleophilic Addition: The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. libretexts.org

Condensation Reactions: In the presence of a suitable catalyst, often a base like potassium hydroxide, 4-Fluoro-2-methoxynicotinaldehyde can participate in condensation reactions, such as the Claisen-Schmidt condensation, with ketones to form chalcone (B49325) derivatives. acgpubs.org The choice of solvent can be critical in these reactions. For instance, using methanol (B129727) as a solvent with di- and tri-fluorine-substituted benzaldehydes can lead to a competing nucleophilic aromatic substitution (SNAr) reaction, where the fluorine is displaced by a methoxy (B1213986) group. acgpubs.org To avoid this, a solvent like tetrahydrofuran (B95107) (THF) can be employed to selectively yield the desired fluorine-substituted chalcone. acgpubs.org

Table 1: Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|

| Nucleophilic Addition | General Nucleophile (:Nu⁻) | Alcohol | libretexts.org |

| Claisen-Schmidt Condensation | Ketone, KOH (aq) | Chalcone | acgpubs.org |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: While specific examples for the oxidation of this compound are not detailed in the provided search results, aldehydes are generally susceptible to oxidation by a variety of reagents, such as potassium permanganate (B83412), chromic acid, or milder oxidants like Tollens' reagent or Fehling's solution.

Reduction: The reduction of nicotinic acid derivatives to their corresponding aldehydes is a known process. A patented method describes the selective reduction of nicotinic acid morpholinamides, which can be substituted with fluorine and methoxy groups, to nicotinaldehydes using lithium alkoxyaluminum hydrides. Specifically, lithium triethoxyaluminum hydride (LiAlH(OEt)₃) is highlighted as a cost-effective and highly selective reducing agent for this transformation. This suggests that the aldehyde group of this compound could be further reduced to an alcohol using stronger reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|

| Oxidation (General) | Oxidizing Agents (e.g., KMnO₄, H₂CrO₄) | Carboxylic Acid | - |

| Reduction (of precursor) | LiAlH(OEt)₃ | Nicotinaldehyde | |

| Reduction (of aldehyde) | NaBH₄, LiAlH₄ | Primary Alcohol | - |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with an aldehyde or ketone, forming an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgyoutube.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.orgalfa-chemistry.com This reaction generally favors the formation of (E)-alkenes. wikipedia.org The HWE reaction is a reliable and stereoselective method for introducing a double bond and has been used in the synthesis of fluoro-containing compounds. researchgate.netrsc.org The Still-Gennari modification of the HWE reaction can be used to synthesize (Z)-olefins with high stereoselectivity. youtube.com

Table 3: Olefination Reactions

| Reaction | Reagent | Key Features | Predominant Stereochemistry | Ref |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Forms alkenes from aldehydes/ketones. | (E) for stabilized ylides, (Z) for non-stabilized ylides. | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Water-soluble byproduct, easily removed. | (E)-alkenes. | wikipedia.orgalfa-chemistry.com |

| Still-Gennari Modification | Trifluoroethyl phosphonates | High selectivity for (Z)-olefins. | (Z)-olefins. | youtube.com |

Reactivity of the Fluorine Atom

The fluorine atom on the pyridine (B92270) ring is a site for nucleophilic aromatic substitution and can potentially be functionalized using transition metal catalysis.

Nucleophilic Aromatic Substitution of the Fluorine

The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring makes the carbon atom to which the fluorine is attached susceptible to nucleophilic attack.

SNAr Mechanism: Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted. libretexts.org In the subsequent step, the leaving group is expelled, and aromaticity is restored. libretexts.org

In the context of fluorinated aromatic compounds, SNAr reactions are well-established, particularly for electron-poor systems. nih.gov The reaction of polyfluoroarenes with nucleophiles like amines or alcohols can lead to the formation of new C-N or C-O bonds. nih.gov For instance, the reaction of 2',4',6'-trimethoxyacetophenone (B1218526) with di- and tri-fluorine-substituted benzaldehydes in methanol resulted in the substitution of a para-fluorine atom by a methoxy group. acgpubs.org

Table 4: Nucleophilic Aromatic Substitution (SNAr)

| Reaction | Nucleophile | Conditions | Product | Ref |

|---|---|---|---|---|

| SNAr | Methoxide (B1231860) | Methanol | Methoxy-substituted pyridine | acgpubs.org |

| SNAr | Amines, Alcohols | Base | Aryl amines, Aryl ethers | nih.gov |

Transition Metal-Catalyzed Fluorine Functionalization

While specific examples for the transition metal-catalyzed functionalization of the fluorine atom in this compound are not provided in the search results, this is an active area of research in organic chemistry. Generally, C-F bond activation by transition metals is more challenging than for other halogens. However, methods for the cross-coupling of fluoroarenes have been developed. These reactions often require specific catalysts and conditions to achieve efficient transformation.

Transformations Involving the Methoxy Group

The methoxy group (-OCH3) is a common functional group in organic synthesis, known to undergo several types of transformations.

Demethylation Reactions

The cleavage of the methyl group from an aryl methyl ether, known as demethylation, is a fundamental transformation. wikipedia.org This process typically converts the methoxy group into a hydroxyl group. Common reagents for this purpose include strong acids like hydrobromic acid (HBr), Lewis acids such as boron tribromide (BBr3) or aluminum chloride (AlCl3), and nucleophilic agents like lithium tri-sec-butylborohydride (L-Selectride) or thiolates. wikipedia.orgelsevierpure.comgoogle.com

A study on the chemoselective demethylation of various methoxypyridine derivatives demonstrated the efficacy of L-Selectride in refluxing THF to afford the corresponding hydroxypyridines in good yields. elsevierpure.com However, no specific examples or data tables detailing the demethylation of this compound have been found in the surveyed literature.

Participation in Cyclization Reactions

The methoxy group itself is not typically a direct participant in cyclization reactions in the way that a hydroxyl or amino group might be. However, its electronic influence on the pyridine ring can be crucial in directing cyclization pathways. For instance, dearomatization reactions of pyridine derivatives can lead to the formation of complex polycyclic structures like indolizinones and benzo-fused indolizinones. rsc.org

While there is research on the cyclization of various substituted pyridines, including those with acetyl groups, no studies specifically documenting the participation of the methoxy group of this compound in such transformations have been identified. rsc.orgnih.gov

Pyridine Ring Modifications and Functionalization

The pyridine ring is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org However, the presence of activating groups can facilitate such reactions.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring generally requires harsh conditions and typically directs incoming electrophiles to the 3- and 5-positions. quimicaorganica.org The presence of an electron-donating group, such as a methoxy group at the 2-position, would be expected to activate the ring towards EAS and direct substitution to the 3- and 5-positions. For 2-methoxypyridine, sulfonation has been shown to yield the major product at the 5-position. chegg.com

Despite these general principles, a review of the literature did not yield any specific studies or data on the electrophilic aromatic substitution of this compound. The combined electronic effects of the fluoro, methoxy, and aldehyde groups would create a complex substitution pattern that has not been experimentally documented.

Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The halide or triflate on an aromatic ring is typically replaced. In the case of this compound, the fluorine atom could potentially serve as a leaving group in some coupling reactions, although C-F bond activation is often more challenging than that of other halogens. mdpi.comacs.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene using a palladium catalyst. rsc.orgnih.gov While there are many examples of Heck reactions on fluorinated and heterocyclic compounds, no specific instances involving this compound were found. mdpi.com

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.orgnih.gov It is widely used for creating C(sp²)-C(sp) bonds. acs.org Research on related fluoropyridine derivatives, such as 6-bromo-3-fluoro-2-cyanopyridine, shows successful Sonogashira coupling, suggesting that the pyridine and fluoro-substituents are compatible with these reaction conditions. chegg.com However, no data exists for this compound itself.

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an aryl halide or triflate. nih.gov It is a versatile method for forming biaryl linkages and is tolerant of many functional groups. nih.gov Studies have explored the Suzuki-Miyaura coupling on various substituted pyridines, but none have specifically used this compound as a substrate. rsc.org

No data tables for these coupling reactions with this compound can be provided due to the absence of published research.

Stereochemical Aspects of Reactions Involving this compound

The study of stereochemistry is relevant when reactions create or modify chiral centers. This compound is an achiral molecule. Stereochemical considerations would become important if the aldehyde group were to undergo a nucleophilic addition that creates a new stereocenter, or if the pyridine ring were involved in a reaction leading to a chiral product, such as in atropisomerism resulting from restricted rotation in highly substituted biaryl systems. rsc.org

Catalytic stereoselective dearomatization of pyridines is a known strategy for producing chiral piperidines and other saturated heterocycles. mdpi.com However, the literature search did not reveal any studies on the stereochemical outcomes of reactions involving this compound.

Applications of 4 Fluoro 2 Methoxynicotinaldehyde As a Synthetic Building Block

Construction of Advanced Heterocyclic Scaffolds

In principle, the aldehyde functionality of 4-Fluoro-2-methoxynicotinaldehyde would allow for its participation in a wide range of cyclization and condensation reactions to form fused heterocyclic systems. For instance, reactions with binucleophilic reagents could lead to the formation of various bicyclic and polycyclic scaffolds containing the fluorinated pyridine (B92270) core. The presence of the fluorine and methoxy (B1213986) substituents could influence the regioselectivity and stereoselectivity of these transformations, potentially leading to novel and complex molecular frameworks.

Synthesis of Complex Organic Molecules

The aldehyde group is a cornerstone in the synthesis of complex organic molecules, enabling access to a diverse array of functional groups and structural motifs. Through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, the carbon backbone of a target molecule can be elaborated from the this compound core. The fluorinated pyridine unit could be incorporated into larger, biologically active molecules, where the fluorine atom can modulate properties such as metabolic stability and binding affinity.

Role in the Preparation of Key Intermediates for Research Compounds

While direct evidence is lacking, it is plausible that this compound could serve as a crucial intermediate in multi-step synthetic sequences aimed at producing novel research compounds.

Precursors to Polycyclic Nitrogen-Containing Systems

The construction of polycyclic nitrogen-containing systems is a major focus in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.gov The reactivity of the aldehyde group in this compound could be harnessed in cascade reactions or multi-component reactions to rapidly assemble complex polycyclic structures. rsc.org For example, it could potentially be used in Friedländer-type syntheses to generate fluorinated and methoxylated quinoline (B57606) derivatives. nih.gov

Incorporation into Diverse Molecular Architectures

The unique substitution pattern of this compound makes it an attractive building block for creating libraries of diverse molecular architectures for high-throughput screening. The differential reactivity of the aldehyde, the pyridine ring, and the potential for nucleophilic aromatic substitution of the fluorine atom could allow for a variety of modifications, leading to a wide range of structurally distinct compounds.

Development of Novel Fluorinated Pyridine Analogues

The development of novel fluorinated pyridine analogues is of significant interest due to the beneficial effects of fluorine incorporation in bioactive molecules. nih.gov Starting from this compound, a range of transformations could be envisioned to produce new pyridine derivatives with unique properties. For example, oxidation of the aldehyde to a carboxylic acid, followed by amide coupling, could generate a library of novel amides. Alternatively, reduction of the aldehyde to an alcohol would provide a precursor for ethers and esters.

Derivatization Strategies for 4 Fluoro 2 Methoxynicotinaldehyde and Its Congeners

Formation of Schiff Bases and Related Imine Derivatives

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. chembuyersguide.comresearchgate.netmdpi.com This condensation reaction is typically acid-catalyzed and proceeds via the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. mdpi.com Subsequent dehydration yields the C=N double bond characteristic of an imine. researchgate.netmdpi.com

For 4-Fluoro-2-methoxynicotinaldehyde, reaction with a primary amine (R-NH₂) under appropriate conditions would yield the corresponding N-substituted imine. The reaction is reversible and generally driven to completion by removing the water formed during the reaction. researchgate.net

General Reaction Scheme:

Figure 1: General synthesis of a Schiff base from this compound.

Figure 1: General synthesis of a Schiff base from this compound.

The synthesis of Schiff bases from various pyridinecarboxaldehydes and their subsequent use in forming metal complexes is a well-established field. For example, derivatives of L-tryptophan and isomeric pyridinecarboxaldehydes have been synthesized by condensation in alcohol solutions. researchgate.net Similarly, novel Schiff bases have been prepared by refluxing substituted anilines with aldehydes in ethanol (B145695) with a catalytic amount of acetic acid. uni.lunih.gov These established methods are directly applicable to this compound for creating a library of diverse imine derivatives.

| Reactant (Amine) | Product (Schiff Base) | Typical Conditions |

| Aniline | N-((4-fluoro-2-methoxypyridin-3-yl)methylene)aniline | Ethanol, catalytic acetic acid, reflux |

| Benzylamine | 1-Phenyl-N-((4-fluoro-2-methoxypyridin-3-yl)methylene)methanamine | Methanol (B129727), room temperature |

| Ethylamine | N-((4-fluoro-2-methoxypyridin-3-yl)methylene)ethanamine | Acid catalysis, removal of water |

This table represents expected products based on established chemical principles for Schiff base formation.

Synthesis of Oxime and Hydrazone Derivatives

The aldehyde functional group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These derivatives are often highly crystalline solids, making them useful for the purification and characterization of carbonyl compounds. researchgate.net

Oxime Formation: Oximes are synthesized by reacting an aldehyde with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or piperidine (B6355638) to liberate the free hydroxylamine. researchgate.net The reaction is a nucleophilic addition-elimination, analogous to imine formation.

General Reaction Scheme for Oxime Formation:

Figure 2: Synthesis of this compound oxime.

Figure 2: Synthesis of this compound oxime.

Hydrazone Formation: Hydrazones are prepared through the condensation of an aldehyde with a hydrazine (e.g., hydrazine, phenylhydrazine, 2,4-dinitrophenylhydrazine). rsc.orgresearchgate.net The reaction is generally robust and can be performed by refluxing the reactants in a solvent like ethanol, often with a few drops of an acid catalyst such as acetic acid. mdpi.comnih.govresearchgate.net Acylhydrazones, a specific class of hydrazones derived from acid hydrazides, are of significant interest for their biological activities and are synthesized similarly. mdpi.com

General Reaction Scheme for Hydrazone Formation:

Figure 3: Synthesis of a hydrazone derivative from this compound.

Figure 3: Synthesis of a hydrazone derivative from this compound.

| Reagent | Derivative Type | Product Name | Typical Conditions |

| Hydroxylamine HCl | Oxime | (E)-4-fluoro-2-methoxypyridine-3-carbaldehyde oxime | Ethanol, Piperidine, reflux researchgate.net |

| Hydrazine Hydrate | Hydrazone | 4-fluoro-2-methoxypyridine-3-carbaldehyde hydrazone | Ethanol, reflux |

| Phenylhydrazine | Phenylhydrazone | 4-fluoro-2-methoxypyridine-3-carbaldehyde phenylhydrazone | Ethanol, catalytic acetic acid, reflux nih.gov |

| 2,4-Dinitrophenylhydrazine (B122626) | 2,4-Dinitrophenylhydrazone | 4-fluoro-2-methoxypyridine-3-carbaldehyde 2,4-dinitrophenylhydrazone | Acidified ethanol rsc.org |

| Isonicotinic hydrazide | Acylhydrazone | N'-((4-fluoro-2-methoxypyridin-3-yl)methylene)isonicotinohydrazide | Ethanol, reflux mdpi.com |

This table outlines the expected derivatization products based on standard synthetic protocols for oximes and hydrazones.

Preparation of Carboxylic Acid, Ester, and Amide Derivatives

Carboxylic Acid: The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 4-fluoro-2-methoxynicotinic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), and chromium(VI) reagents. nih.gov Milder, more selective methods, such as using sodium perborate (B1237305) in acetic acid or employing catalytic systems like N-hydroxyphthalimide (NHPI) with oxygen, are also effective for oxidizing aromatic aldehydes. numberanalytics.com The resulting 4-fluoro-2-methoxynicotinic acid (CAS 1060806-71-4) is a stable, versatile intermediate. chembuyersguide.com

Ester and Amide Derivatives: Once synthesized, 4-fluoro-2-methoxynicotinic acid can be converted into a range of ester and amide derivatives.

Esterification: Esters are typically formed via Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using, for example, thionyl chloride, SOCl₂) followed by reaction with an alcohol.

Amide Synthesis: The most common method for amide bond formation is the coupling of the carboxylic acid with an amine. nih.gov This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A vast array of coupling reagents are available, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/phosphonium (B103445) salts such as HATU. nih.gov These reactions are typically performed in aprotic polar solvents like DMF or DCM. The use of N-protected amino acid fluorides has also been explored as a method for peptide synthesis.

| Derivative Type | Starting Material | Key Reagents | Product |

| Carboxylic Acid | This compound | KMnO₄ or CrO₃ | 4-Fluoro-2-methoxynicotinic acid |

| Methyl Ester | 4-Fluoro-2-methoxynicotinic acid | Methanol, H₂SO₄ (catalyst) | Methyl 4-fluoro-2-methoxynicotinate |

| Anilide (Amide) | 4-Fluoro-2-methoxynicotinic acid | Aniline, HATU, DIEA | N-phenyl-4-fluoro-2-methoxynicotinamide |

| Glycine Amide | 4-Fluoro-2-methoxynicotinic acid | Glycine methyl ester, EDC, HOBt | Methyl 2-(4-fluoro-2-methoxynicotinamido)acetate |

This table summarizes common synthetic pathways to carboxylic acid, ester, and amide derivatives.

Utility in Analytical Methodologies for Structural Elucidation

Derivatization is a crucial strategy in analytical chemistry to improve the detection and separation of analytes. For a molecule like this compound, converting the aldehyde group into a less polar, more stable, or more easily detectable derivative can be highly advantageous.

Chemical Modification for Enhanced Chromatographic Separation

In gas chromatography (GC), derivatization is often necessary for polar, non-volatile compounds. The aldehyde group in this compound can be converted into derivatives that are more volatile and thermally stable. researchgate.net For example, conversion to a silyl (B83357) ether (after reduction to the alcohol) or an oxime can reduce polarity and prevent peak tailing on GC columns. researchgate.net

In High-Performance Liquid Chromatography (HPLC), derivatization can enhance retention and improve separation, especially in reversed-phase systems. For fluorinated compounds, using stationary phases that exhibit fluorophilic retention mechanisms, such as perfluoroaryl or perfluoroalkyl phases, can be particularly effective. These phases tend to retain fluorine-containing compounds more strongly than their non-fluorinated analogs, allowing for better separation from impurities. Derivatizing the aldehyde to an imine or hydrazone introduces a larger, often more hydrophobic group, which can significantly alter retention times and improve resolution.

Introduction of Tags for Spectroscopic Detection

Derivatization can be used to introduce a "tag" onto a molecule to enhance its detectability by various spectroscopic methods.

Mass Spectrometry (MS): For MS analysis, a tag can be introduced that imparts a specific mass or a characteristic fragmentation pattern, aiding in identification. For instance, derivatization with 2-pyridine carboxaldehyde has been used to create a mass tag for identifying the N-terminus of peptides, a strategy adaptable for labeling amine-containing reaction products of the target aldehyde. researchgate.net

NMR Spectroscopy: The fluorine atom already present in this compound makes it inherently suitable for ¹⁹F NMR analysis. nih.gov This technique offers a background-free window for studying molecular structure and interactions. Derivatization can be used to introduce additional or different fluorine-containing tags to probe specific molecular environments. For example, pyridone-based tags have been shown to amplify the chemical shift sensitivity in ¹⁹F NMR, providing better resolution of different functional states in biomolecules. nih.gov

UV-Vis/Fluorescence Spectroscopy: While the parent aldehyde has a UV chromophore, converting it into a more extended conjugated system, such as a Schiff base with an aromatic amine or a hydrazone, can shift the absorption maximum to a longer wavelength (a bathochromic shift) and increase the molar absorptivity, thereby enhancing detection sensitivity. uni.lu If the derivatizing agent is fluorescent (e.g., dansyl hydrazine), the resulting derivative will be fluorescent, allowing for highly sensitive detection.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Fluoro-2-methoxynicotinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is essential for a complete structural characterization. mdpi.commsu.edu

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most crucial data for structural verification.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the methoxy (B1213986) group protons. The chemical shift (δ) of the aldehyde proton is typically found significantly downfield (around 9-10 ppm). The methoxy protons appear as a sharp singlet, usually in the 3.5-4.5 ppm region. The two protons on the pyridine ring will appear as doublets due to coupling with the fluorine atom and with each other, with their specific shifts influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show seven distinct signals corresponding to the aldehyde carbonyl carbon (highly deshielded, ~190 ppm), the five carbons of the substituted pyridine ring, and the methoxy carbon (~55-60 ppm). The carbon atoms bonded to or near the electronegative fluorine and oxygen atoms will show characteristic downfield shifts. Furthermore, the signals for carbons in proximity to the fluorine atom will exhibit splitting due to carbon-fluorine (C-F) coupling, providing valuable assignment information. mdpi.com

A complete assignment of these signals is achieved by combining 1D and 2D NMR experiments. preprints.orgresearchgate.net The use of different deuterated solvents can also help to resolve overlapping signals and provide a more comprehensive dataset. preprints.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 188 - 195 | s (¹H), d (¹³C, JCF) |

| H-5 | 7.0 - 7.5 | 110 - 120 | d (JHH, JHF) |

| H-6 | 8.0 - 8.5 | 145 - 155 | d (JHH, JHF) |

| Methoxy (-OCH₃) | 3.8 - 4.2 | 55 - 65 | s |

| C-2 | - | 160 - 170 | d (JCF) |

| C-3 | - | 115 - 125 | s |

| C-4 | - | 155 - 165 | d (¹JCF) |

| C-5 | - | 110 - 120 | d (JCF) |

| C-6 | - | 145 - 155 | d (JCF) |

Note: Predicted values are based on typical ranges for similar functional groups and substituted pyridine systems. Actual values may vary based on solvent and experimental conditions.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for analysis. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it easy to detect. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum provides a single signal for the fluorine atom in this compound. The chemical shift of this signal is highly sensitive to the electronic environment of the pyridine ring. biophysics.org This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-5) and potentially longer-range couplings. wikipedia.org The magnitude of these coupling constants (JHF) is characteristic and aids in confirming the position of the fluorine substituent. huji.ac.il

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals by revealing through-bond and through-space correlations. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. wikipedia.org For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-5 and H-6), confirming their adjacency on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It is used to definitively assign the carbon signals for H-5, H-6, and the methoxy group by correlating them to their known proton signals. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. huji.ac.il It is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular framework. Key HMBC correlations would include those from the aldehyde proton to C-3 and C-4, from the methoxy protons to C-2, and from the aromatic protons to various carbons in the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS instruments (such as time-of-flight (TOF), Orbitrap, or FT-ICR) can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.govpnnl.gov

For this compound, the molecular formula is C₇H₆FNO₂. The calculated exact mass (monoisotopic mass) is 169.03826 u. HRMS analysis would provide an experimental mass value that matches this theoretical value very closely (typically < 5 ppm error), which serves as conclusive evidence for the compound's elemental formula, ruling out other possibilities with the same nominal mass. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. youtube.com The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared light is passed through a sample, the functional groups absorb radiation at their characteristic frequencies. youtube.com

The IR spectrum of this compound would display several key absorption bands confirming its structure. An intense, sharp peak characteristic of the aldehyde C=O stretch is expected in the region of 1690-1715 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group would produce a strong band around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch). Finally, a distinct band corresponding to the C-F stretch would be observed in the 1000-1100 cm⁻¹ region. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1690 - 1715 |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Methoxy (C-O) | Asymmetric Stretch | 1200 - 1250 |

| Fluoroaromatic (C-F) | Stretch | 1000 - 1100 |

| Methoxy (C-O) | Symmetric Stretch | 1000 - 1050 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal lattice.

The resulting crystal structure would confirm the planarity of the pyridine ring, the specific substitution pattern, and the conformation of the methoxy and aldehyde groups relative to the ring. It provides highly accurate data on bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography can reveal details of the intermolecular interactions in the crystal packing, such as hydrogen bonding, dipole-dipole interactions, or π–π stacking, which govern the material's bulk properties.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential analytical methodology for the separation, identification, and purification of compounds. In the context of this compound, various chromatographic techniques are employed to ensure the compound's purity and to isolate it from reaction mixtures and starting materials. The choice of technique depends on the specific requirements of the analysis, such as the scale of purification or the desired level of purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common mode used for this type of analysis.

Purity Analysis: For quantitative purity analysis, a reversed-phase C18 column is typically employed. The separation mechanism is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. A common approach involves using a gradient or isocratic elution to achieve optimal separation of the target compound from any impurities. Detection is frequently carried out using an ultraviolet (UV) detector, as the aromatic pyridine ring and the aldehyde functional group absorb UV light.

Derivatization for Enhanced Detection: To enhance sensitivity and selectivity, especially for trace-level analysis, this compound can be derivatized. A standard method for aldehydes involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable hydrazone derivative that exhibits strong UV absorption at a longer wavelength (around 360 nm), moving the detection away from potentially interfering substances. auroraprosci.com This pre-column derivatization is a robust method used for the analysis of various carbonyl compounds in environmental and industrial samples. auroraprosci.com Another derivatization strategy for aldehydes utilizes the Hantzsch reaction, where the aldehyde reacts with a 1,3-diketone (like cyclohexane-1,3-dione) and ammonia (B1221849) or its salt to form a highly fluorescent product, which can then be analyzed by RP-HPLC with fluorescence detection. nih.gov

Below is a table summarizing typical HPLC conditions for the analysis of aromatic aldehydes, which can be adapted for this compound.

| Parameter | Condition 1 (Direct Analysis) | Condition 2 (DNPH Derivatization) auroraprosci.com |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Welch Uitisil® XB-C18 (4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | Isocratic: Acetonitrile / Water (65:35) auroraprosci.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min auroraprosci.com |

| Detection | UV at ~254 nm | UV at 360 nm auroraprosci.com |

| Temperature | Ambient or 30 °C | 30 °C auroraprosci.com |

| Injection Volume | 10-20 µL | 20 µL auroraprosci.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. Given that analogous compounds like 6-Methoxypyridine-2-carboxaldehyde are analyzed by GC, it is a suitable method for this compound, which has a predicted boiling point amenable to GC analysis. thermofisher.comsigmaaldrich.com

Purity Assessment: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or DB-17), is generally used for analyzing aromatic compounds. The carrier gas, typically helium or nitrogen, transports the analyte through the column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, or a Mass Spectrometer (MS) can be used as a detector (GC-MS) to provide both quantitative data and structural information for impurity identification.

The table below outlines a hypothetical set of GC parameters for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 250°C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temp | 280 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. wisc.edu

Methodology: For this compound, TLC is typically performed on plates coated with a thin layer of silica (B1680970) gel, which acts as the stationary phase. wisc.edu A small spot of the sample, dissolved in a volatile solvent, is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). wisc.edu Due to the presence of the polar aldehyde and the nitrogen in the pyridine ring, this compound is a polar compound. wisc.edu Therefore, a mobile phase of intermediate polarity is required to achieve an optimal retention factor (Rf) value (typically between 0.3 and 0.7).

Commonly used solvent systems for polar aromatic compounds include mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. researchgate.netresearchgate.net The ratio of the solvents is adjusted to optimize the separation. researchgate.net After the solvent front has moved up the plate, the plate is removed and dried. The separated spots can be visualized under UV light (at 254 nm), as the aromatic ring will absorb UV radiation and appear as a dark spot on the fluorescent background. rochester.edu Staining with an oxidizing agent like potassium permanganate (B83412) can also be used for visualization.

The table below provides examples of solvent systems for the TLC analysis of polar aromatic compounds.

| Solvent System (v/v) | Polarity | Application Notes |

| Hexane / Ethyl Acetate (1:1) | Medium | A common starting point for many organic compounds. The ratio can be adjusted for optimal Rf. researchgate.net |

| Dichloromethane / Methanol (95:5) | High | Suitable for more polar compounds. Increasing methanol content increases the eluting power. researchgate.net |

| Toluene (B28343) / Ethyl Acetate (4:1) | Medium-Low | Toluene can offer different selectivity for aromatic compounds compared to alkanes like hexane. chemicalforums.com |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methoxynicotinaldehyde

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules like 4-Fluoro-2-methoxynicotinaldehyde. By calculating the electron density, DFT can predict various molecular properties, including geometries, energies, and spectroscopic characteristics. For this particular molecule, DFT calculations would likely be employed to determine the optimized molecular structure, detailing bond lengths, bond angles, and dihedral angles.

The presence of a fluorine atom, a methoxy (B1213986) group, and an aldehyde group on the pyridine (B92270) ring introduces a complex interplay of electronic effects. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group. Conversely, the methoxy group can act as a resonance electron-donating group due to the lone pairs on the oxygen atom. The aldehyde group is a well-known electron-withdrawing group through both inductive and resonance effects. DFT calculations can quantify these effects by mapping the electron density distribution and electrostatic potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.45 | 6.33 | 2.22 |

| 4-Fluoropyridine | -7.02 | -0.68 | 6.34 | 1.45 |

| 2-Methoxypyridine | -6.55 | -0.31 | 6.24 | 2.89 |

| This compound | -7.25 | -1.50 | 5.75 | 3.50 |

Note: The values for this compound are hypothetical and extrapolated from trends observed in related molecules. Actual values would require specific DFT calculations.

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. acs.org

For this compound, the HOMO is expected to have significant contributions from the methoxy group and the pyridine ring's π-system. The LUMO is likely to be localized on the aldehyde group and the pyridine ring, particularly at the carbon atoms ortho and para to the electron-withdrawing aldehyde and fluoro substituents. A smaller HOMO-LUMO gap compared to pyridine would suggest increased reactivity. acs.org The introduction of a fluorine atom into a pyridine ring has been shown to create new π-orbitals in conjugation with the aromatic system, which can enhance ring stability. acs.org

Conformational Analysis and Energy Landscapes

The presence of the methoxy group introduces rotational freedom around the C-O bond, leading to different possible conformations. Computational studies on methoxy-substituted pyridines have shown that the most stable conformer is typically one where the methoxy group is coplanar with the pyridine ring. acs.org This planarity allows for maximum resonance interaction between the oxygen lone pairs and the π-system of the ring.

A potential energy surface scan for the rotation of the methoxy group in this compound would likely reveal a significant energy barrier for rotation to an orthogonal conformation. The barrier height is influenced by steric and electronic factors. acs.org Similarly, the aldehyde group's orientation relative to the ring would also have a preferred planar conformation to maximize conjugation.

Reaction Mechanism Studies and Transition State Calculations

The reactivity of this compound is dictated by its functional groups. The aldehyde group is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. The pyridine ring, particularly with the activating effect of the fluorine atom, can undergo nucleophilic aromatic substitution (SNAr).

Theoretical calculations can elucidate the mechanisms of these reactions by locating the transition states and calculating the activation energies. For a nucleophilic attack on the aldehyde carbon, DFT calculations could model the approach of a nucleophile and the formation of a tetrahedral intermediate.

In the case of SNAr, the fluorine atom at the 4-position is a potential leaving group. The reaction would proceed through a Meisenheimer-like intermediate, and its stability would be influenced by the other substituents on the ring. The electron-withdrawing nature of the aldehyde group would further activate the ring towards nucleophilic attack. While alkyl fluorides are generally poor substrates for SN2 reactions, intramolecular nucleophilic substitution has been shown to be feasible. cas.cn

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties/reactivity)

Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural features of molecules with their physicochemical properties and reactivity. For a series of substituted nicotin-aldehydes, QSPR studies could be developed to predict properties like pKa, solubility, or reactivity towards a specific reaction.

Molecular Dynamics Simulations (if applicable to specific chemical phenomena)

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a solvent environment. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into solvation effects, conformational dynamics, and intermolecular interactions. For instance, an MD simulation in water could reveal the hydrogen bonding patterns between the aldehyde oxygen, methoxy oxygen, and water molecules, which would influence the molecule's solubility and reactivity.

Pre Clinical Mechanistic Investigations of Potential Biological Interactions

In Vitro Enzyme Inhibition Studies

To determine if 4-Fluoro-2-methoxynicotinaldehyde acts as an enzyme inhibitor, a series of in vitro assays would be required.

Identification of Target Enzymes

The initial step would involve identifying potential enzyme targets. This is often guided by the structural similarity of the compound to known inhibitors of specific enzymes. For instance, its nicotin-aldehyde core might suggest screening against dehydrogenases or other enzymes that recognize pyridine-containing cofactors. The fluoro and methoxy (B1213986) substituents would also inform the selection of potential targets based on known structure-activity relationships of other fluorinated or methoxylated inhibitors.

Kinetic Characterization of Enzyme Modulation

Once a target enzyme is identified, kinetic studies would be performed to characterize the nature of the inhibition. These experiments would determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Further studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Assays (In Vitro)

The potential for this compound to interact with specific receptors would be investigated through in vitro binding assays.

Ligand-Binding Studies for Specific Receptors

These studies would utilize radiolabeled or fluorescently-labeled ligands known to bind to specific receptors. The ability of this compound to displace the labeled ligand would be measured, allowing for the determination of its binding affinity (Kᵢ) for the receptor. A broad panel of receptors would typically be screened to identify potential interactions.

Structure-Activity Relationship (SAR) based on Molecular Interactions

If significant receptor binding is observed, further studies would explore the structure-activity relationship. This would involve synthesizing and testing analogs of this compound to understand how modifications to the fluoro, methoxy, and aldehyde groups affect binding affinity and selectivity. Computational modeling and molecular docking studies could also be employed to visualize the binding interactions at the atomic level.

Modulation of Cellular Pathways (In Vitro Studies)

To understand the functional consequences of any identified enzyme inhibition or receptor binding, in vitro studies using cultured cells would be conducted. These assays would investigate the effect of this compound on various cellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and phosphorylation-specific antibody arrays would be used to assess changes in protein expression and activity within key pathways.

Until such studies are conducted and published, the preclinical mechanistic profile of this compound remains unknown.

Investigation of Signaling Pathway Interference

To understand the biological activity of a novel compound like this compound, a primary area of investigation involves its potential to interfere with cellular signaling pathways. These pathways are complex networks of proteins and other molecules that govern cellular responses to various stimuli. Researchers would typically employ a variety of in vitro techniques to screen for such interference.

A common initial step is the use of reporter gene assays. In these assays, cell lines are engineered to express a reporter protein (such as luciferase or green fluorescent protein) under the control of a specific signaling pathway's transcriptional output. A change in the reporter signal in the presence of this compound would indicate a potential interaction with that pathway. Key pathways that are often investigated include, but are not limited to, the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, the NF-κB pathway, and various receptor tyrosine kinase pathways.

Following a positive hit in a reporter assay, further validation would involve more direct biochemical assays. For instance, Western blotting could be used to assess the phosphorylation status of key proteins within a targeted pathway, providing more specific information about the point of intervention. For example, a decrease in the phosphorylation of a kinase would suggest an inhibitory effect by the compound.

Table 1: Commonly Investigated Signaling Pathways and Methods of Analysis

| Signaling Pathway | Typical Investigative Methods | Potential Readouts |

| MAPK/ERK Pathway | Reporter Gene Assays, Western Blotting | Changes in reporter gene expression, Phosphorylation status of MEK, ERK |

| PI3K/Akt/mTOR Pathway | Western Blotting, Kinase Assays | Phosphorylation status of Akt, mTOR, S6K |

| NF-κB Pathway | Reporter Gene Assays, Electrophoretic Mobility Shift Assay (EMSA) | Changes in reporter gene expression, IκBα degradation, p65 nuclear translocation |

| Receptor Tyrosine Kinase (RTK) Pathways | Kinase Assays, Cell-based Phosphorylation Assays | Inhibition of specific RTK autophosphorylation |

Effects on Cellular Processes

The modulation of signaling pathways by a compound like this compound would be expected to manifest as observable changes in cellular processes. Standard in vitro assays using various cell lines are employed to characterize these effects.

Cell proliferation assays, such as the MTT or MTS assay, are fundamental to determining if the compound has cytostatic or cytotoxic effects. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in signal would indicate an anti-proliferative effect. To distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects, methods like trypan blue exclusion or assays that measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells would be utilized.

The effect on cell differentiation, the process by which a cell changes from one cell type to a more specialized type, can also be investigated. This often involves using specific progenitor or stem cell lines that can be induced to differentiate in culture. The addition of this compound to these cultures would be assessed for its ability to either promote or inhibit the differentiation process, which is typically measured by the expression of cell-type-specific markers.

Table 2: Standard Assays for Cellular Processes

| Cellular Process | Assay | Principle |

| Cell Proliferation | MTT/MTS Assay | Measures metabolic activity of viable cells. |

| Trypan Blue Exclusion | Stains non-viable cells with compromised membranes. | |

| Cell Cytotoxicity | LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells. |

| Cell Differentiation | Marker Expression Analysis (e.g., qPCR, Immunofluorescence) | Detects the expression of genes or proteins specific to a differentiated cell type. |

Antimicrobial Activity Mechanisms (In Vitro)

While no specific data exists for this compound, the investigation into the antimicrobial activity of a novel compound follows a structured approach to identify its mechanism of action.

Cellular Target Identification in Microorganisms

A critical step in understanding how a compound inhibits microbial growth is to identify its specific cellular target. A variety of techniques can be employed for this purpose. One common approach is to generate and screen a library of resistant mutants. Microorganisms are exposed to sub-lethal concentrations of the compound, and colonies that exhibit resistance are selected. The genomes of these resistant mutants are then sequenced to identify mutations in specific genes, which can point to the cellular target or a related pathway.

Another powerful method is affinity chromatography. The compound of interest is immobilized on a solid support, and a lysate of the target microorganism is passed over it. Proteins that bind to the compound can then be eluted and identified using techniques like mass spectrometry.

Furthermore, overexpression libraries can be utilized. In this approach, different genes from the microorganism are overexpressed on plasmids. If overexpression of a particular gene confers resistance to the compound, it is likely the target of that compound.

Molecular Basis of Action against Microbial Systems

Once a potential target is identified, the molecular basis of the compound's action is investigated. If the target is an enzyme, in vitro enzyme inhibition assays are performed. The purified enzyme is incubated with varying concentrations of the compound to determine if it inhibits the enzyme's activity and to calculate key parameters such as the half-maximal inhibitory concentration (IC₅₀).

If the compound is thought to disrupt the cell membrane, assays that measure membrane integrity can be used. For example, the release of cellular components like ATP or the uptake of fluorescent dyes such as propidium (B1200493) iodide, which can only enter cells with compromised membranes, can be quantified. Electron microscopy can also be used to visualize any morphological changes to the microbial cells induced by the compound.

For compounds that may interfere with nucleic acid or protein synthesis, radiolabeled precursor incorporation assays are often used. The ability of the microorganism to incorporate radiolabeled thymidine (B127349) (for DNA synthesis), uridine (B1682114) (for RNA synthesis), or amino acids (for protein synthesis) in the presence of the compound is measured. A reduction in the incorporation of a specific precursor suggests interference with that particular biosynthetic pathway.

Table 3: Methods for Elucidating Antimicrobial Mechanism of Action

| Investigative Area | Technique | Purpose |

| Target Identification | Resistant Mutant Screening | Identify genes that confer resistance when mutated. |

| Affinity Chromatography | Isolate and identify proteins that bind to the compound. | |

| Overexpression Library Screening | Identify genes that confer resistance when overexpressed. | |

| Molecular Action | Enzyme Inhibition Assays | Determine if the compound inhibits the activity of a specific enzyme. |

| Membrane Permeability Assays | Assess damage to the microbial cell membrane. | |

| Macromolecular Synthesis Assays | Determine if the compound inhibits DNA, RNA, or protein synthesis. |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines like 4-Fluoro-2-methoxynicotinaldehyde often involves multi-step processes that can be inefficient and generate significant waste. nih.govacs.org Future research will undoubtedly focus on creating more streamlined and environmentally benign synthetic pathways.

Key Research Objectives:

Green Chemistry Approaches: Exploration of one-pot, multicomponent reactions (MCRs) using greener catalysts and solvents to reduce the number of synthetic steps and minimize waste. rsc.org Microwave-assisted and ultrasound-accelerated syntheses are promising avenues for achieving this.

Novel Catalytic Systems: Development of novel catalysts, including nanocatalysts and enzymes, to improve reaction yields, selectivity, and sustainability. rsc.orgcosmosmagazine.com Photoenzymatic processes, which use light to drive enzymatic reactions, represent a particularly innovative and environmentally friendly approach. cosmosmagazine.com

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges | Key References |

| Traditional Multi-step Synthesis | Well-established chemistry | Often low overall yield, significant waste, harsh reaction conditions | nih.govacs.org |

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, combinatorial library potential | Optimization can be complex, may require specific catalysts | rsc.org |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation, higher yields | Requires specialized equipment, initial setup costs | researchgate.netspringerprofessional.de |

| Bio-catalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability can be limiting, substrate scope may be narrow | cosmosmagazine.com |

Exploration of Novel Reactivity Patterns for Diversified Applications

The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group, combined with the reactive aldehyde functionality, suggests a rich and underexplored reactivity for this compound.

Future research should investigate:

Reactions at the Aldehyde Group: Exploring a wide range of condensation, oxidation, and reduction reactions to generate a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the fluorine atom by various nucleophiles to introduce new functional groups onto the pyridine (B92270) ring. The reaction conditions, such as the choice of solvent, can significantly influence the outcome of such reactions. acgpubs.org

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the pyridine ring as a scaffold for the introduction of various substituents through well-established cross-coupling methodologies.

Radical Functionalization: Exploring the use of pyridine-boryl radicals or other radical species to achieve novel C-H functionalization at various positions on the pyridine ring. acs.org

Advancement of Analytical Tools for Enhanced Characterization

A thorough understanding of the structure, properties, and purity of this compound and its derivatives is crucial for their development. While standard analytical techniques are available, future research will benefit from the application and development of more advanced tools.

Areas for advancement include:

High-Resolution Spectroscopic Techniques: Utilizing advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) and solid-state NMR, for unambiguous structure elucidation and conformational analysis.

Advanced Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) for precise mass determination and fragmentation analysis to aid in structural confirmation.

In-situ Reaction Monitoring: Implementing techniques like in-situ IR and Raman spectroscopy to monitor reaction progress in real-time, enabling better optimization of reaction conditions.

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict spectroscopic properties and gain insights into the electronic structure and reactivity of the molecule. acs.org